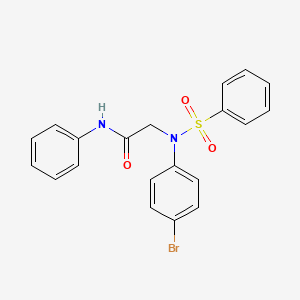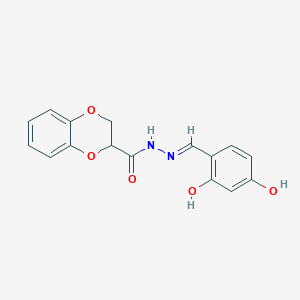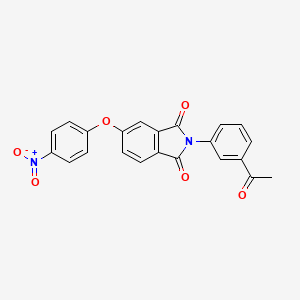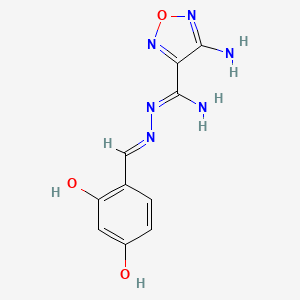
N~2~-(4-bromophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-bromophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide, also known as BPPG, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BPPG is a glycine transporter type 1 (GlyT1) inhibitor, which means it can modulate the levels of glycine in the brain, leading to various biochemical and physiological effects.
Mecanismo De Acción
N~2~-(4-bromophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide acts as a GlyT1 inhibitor, which means it can block the reuptake of glycine by neurons, leading to increased levels of glycine in the brain. Glycine is an important neurotransmitter that plays a key role in the regulation of N-methyl-D-aspartate (NMDA) receptor function. NMDA receptors are involved in various physiological processes, including learning and memory, and are also implicated in the pathophysiology of various neurological and psychiatric disorders. By modulating the levels of glycine in the brain, N~2~-(4-bromophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide can regulate NMDA receptor function, leading to various biochemical and physiological effects.
Biochemical and physiological effects:
N~2~-(4-bromophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing anxiety and depression-like behavior, and modulating the levels of neurotransmitters such as dopamine and serotonin. N~2~-(4-bromophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide has also been found to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N~2~-(4-bromophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide is its specificity for GlyT1, which means it can selectively modulate the levels of glycine in the brain without affecting other neurotransmitters. This makes it a useful tool for studying the role of glycine in various physiological processes. However, one of the limitations of N~2~-(4-bromophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide is its relatively low potency, which means higher concentrations are required to achieve significant effects. This can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on N~2~-(4-bromophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and ADHD. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects of N~2~-(4-bromophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide. Another area of interest is the development of more potent and selective GlyT1 inhibitors, which could lead to more effective treatments for these disorders. Finally, the role of glycine in other physiological processes, such as pain modulation and sleep regulation, is an area of ongoing research, and N~2~-(4-bromophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide could be a useful tool for studying these processes.
Métodos De Síntesis
The synthesis of N~2~-(4-bromophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide involves several steps, starting from the reaction of 4-bromobenzaldehyde with phenylacetic acid to form 4-bromo-α-phenylcinnamic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently treated with N-phenylglycine to form N-phenyl-N-(4-bromophenyl)-α-phenylcinnamamide. Finally, the sulfonyl chloride derivative of this compound is prepared by reacting it with benzenesulfonyl chloride in the presence of a base. The resulting compound is then purified to obtain N~2~-(4-bromophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~2~-(4-bromophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of schizophrenia, Alzheimer's disease, and attention-deficit/hyperactivity disorder (ADHD). N~2~-(4-bromophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide has also been found to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S/c21-16-11-13-18(14-12-16)23(27(25,26)19-9-5-2-6-10-19)15-20(24)22-17-7-3-1-4-8-17/h1-14H,15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMJTZFFXLNGHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{1-[3-(2-furyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6006961.png)
![1-{4-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6006962.png)
![2-(2-chlorobenzyl)-4-[3-(3-thienyl)propanoyl]morpholine](/img/structure/B6006964.png)
![3-benzyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone](/img/structure/B6006972.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(2-methoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6006976.png)


![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6006987.png)
![2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B6006991.png)
![3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid](/img/structure/B6006997.png)


![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N'-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]urea](/img/structure/B6007023.png)
![2-methyl-4-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B6007041.png)